1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with dimethyl groups, a piperidine ring, and a morpholine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with morpholine under basic conditions.
Final Coupling: The final step involves coupling the dimethylpyrimidine derivative with the morpholine-substituted piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine or piperidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural features.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Lacks the morpholine moiety, which may affect its biological activity and solubility.
N-(2-(Morpholin-4-yl)ethyl)piperidine-4-carboxamide: Lacks the pyrimidine ring, potentially altering its binding affinity and specificity.
1-(4,6-Dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide: Contains a hydroxyethyl group instead of the morpholine moiety, which may influence its reactivity and interactions.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to the combination of its pyrimidine, piperidine, and morpholine moieties. This structural combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and its versatility in chemical reactions.
Properties
Molecular Formula |
C18H29N5O2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H29N5O2/c1-14-13-15(2)21-18(20-14)23-6-3-16(4-7-23)17(24)19-5-8-22-9-11-25-12-10-22/h13,16H,3-12H2,1-2H3,(H,19,24) |
InChI Key |
WKUDXOUBTNKYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3CCOCC3)C |
Origin of Product |
United States |
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